4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, studies have suggested that the compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that the compound has various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the disruption of the cell cycle. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its potential as an anticancer agent. Additionally, the compound has been shown to have unique properties that make it useful in materials science and catalysis. However, one of the limitations of using the compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several potential future directions for research on 4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of research could focus on the development of more efficient synthesis methods to increase the availability and reduce the cost of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential use as an anticancer agent. Finally, research could be conducted to explore the potential applications of the compound in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a synthetic compound with potential applications in various fields. The compound has been studied for its potential use as an anticancer agent, as well as its unique properties in materials science and catalysis. While there are limitations to using the compound in lab experiments, there are also several potential future directions for research on the compound.
Synthesemethoden
The synthesis of 4-{5-Bromo-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 5-bromo-2-(3-(4-methylphenoxy)propoxy)benzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
The compound has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, the compound has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, the compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, the compound has been studied for its potential use as a catalyst in various chemical reactions.
Eigenschaften
Molekularformel |
C26H23BrN2O4 |
---|---|
Molekulargewicht |
507.4 g/mol |
IUPAC-Name |
(4E)-4-[[5-bromo-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C26H23BrN2O4/c1-18-8-11-22(12-9-18)32-14-5-15-33-24-13-10-20(27)16-19(24)17-23-25(30)28-29(26(23)31)21-6-3-2-4-7-21/h2-4,6-13,16-17H,5,14-15H2,1H3,(H,28,30)/b23-17+ |
InChI-Schlüssel |
BCMDOCDXSOVGHT-HAVVHWLPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.